N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline is an organic compound that belongs to the class of amines, specifically a substituted aniline. This compound features a methoxy-substituted naphthalene moiety and two methyl groups on the aniline nitrogen. Its molecular formula is C16H19N, and it is characterized by its unique structure that combines aromatic and aliphatic features.
This compound can be synthesized through various organic reactions, and it is classified under the category of aromatic amines. Aromatic amines are known for their applications in dye production, pharmaceuticals, and as intermediates in organic synthesis. The presence of both methoxy and dimethyl groups enhances its reactivity and potential applications in chemical processes.
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxynaphthalene with formaldehyde in the presence of a catalyst to form a methylene bridge, followed by amination with 3,4-dimethylaniline.
The molecular structure of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline features:
The compound's molecular weight is approximately 239.34 g/mol. Its structural representation can be depicted using SMILES notation: COc1ccc2c(c1)cccc2C(C)N(C)C
.
N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline can participate in various chemical reactions due to its functional groups:
In typical reactions involving this compound, conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity.
The mechanism of action for N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline primarily revolves around its reactivity as an aromatic amine. It can act as a nucleophile in various organic transformations:
The reactivity patterns observed in this compound are consistent with those seen in other substituted anilines, indicating its potential utility in synthetic organic chemistry.
N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline has several applications in scientific research:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8